molecular formula C14H10ClFO3 B6402853 4-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% CAS No. 1261945-20-3

4-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%

Cat. No. B6402853
CAS RN: 1261945-20-3
M. Wt: 280.68 g/mol
InChI Key: DSAUQRPNNXLXEH-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% (4-CFM-Bz) is a compound that has been widely used in scientific research and laboratory experiments due to its unique properties. It is an organic compound with a molecular weight of 239.55 g/mol and a melting point of 151-152 °C. 4-CFM-Bz is a white crystalline solid which is soluble in organic solvents such as chloroform and methanol. It has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It is also believed to have antioxidant properties, which may be due to its ability to scavenge reactive oxygen species. Additionally, it has been shown to inhibit the activity of several other enzymes, including lipoxygenase and phospholipase A2.
Biochemical and Physiological Effects
4-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory and analgesic effects, as well as antioxidant and anti-tumor effects. Additionally, it has been shown to have cardioprotective effects, as well as anti-diabetic effects. It has also been shown to have a protective effect against certain types of cancer.

Advantages and Limitations for Lab Experiments

4-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available. Additionally, it is relatively stable, and can be stored at room temperature. It is also relatively non-toxic, and is not a skin irritant. However, it should be handled with care, as it is a strong acid.

Future Directions

The potential applications of 4-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% are numerous, and there are a variety of future directions for research. Further studies are needed to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, more research is needed to explore its potential applications in the synthesis of novel compounds and in the preparation of pharmaceuticals. Additionally, further studies are needed to explore its potential use in the treatment of various diseases, such as cancer and diabetes. Furthermore, further research is needed to explore its potential use in the development of new fluorescent probes and organic dyes and pigments.

Synthesis Methods

4-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% can be synthesized via several methods. The most common method involves the reaction of 4-chlorobenzyl chloride with 4-fluoro-3-methoxyphenol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or toluene. This method is simple and cost-effective, and yields a high purity product.

Scientific Research Applications

4-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has been widely used in scientific research due to its unique properties. It has been used in the synthesis of novel compounds and in the preparation of pharmaceuticals. It has also been used in the synthesis of fluorescent probes, which are used to study biochemical processes. Additionally, it has been used in the synthesis of organic dyes and pigments, which are used in a variety of applications.

properties

IUPAC Name

4-chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-6-8(2-5-12(13)16)11-7-9(15)3-4-10(11)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAUQRPNNXLXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690199
Record name 5-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261945-20-3
Record name 5-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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